Rooperol

Description

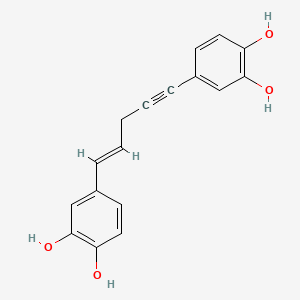

Structure

2D Structure

3D Structure

Properties

CAS No. |

83644-00-2 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H14O4/c18-14-8-6-12(10-16(14)20)4-2-1-3-5-13-7-9-15(19)17(21)11-13/h2,4,6-11,18-21H,1H2/b4-2+ |

InChI Key |

JQPOMMNEABQHEU-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,5-bis(3',4'-dihydroxyphenyl)pent-4-en-1-yne P2-BDHPP rooperol |

Origin of Product |

United States |

Foundational & Exploratory

Rooperol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rooperol, the aglycone of hypoxoside isolated from the African potato (Hypoxis hemerocallidea), has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity. It delves into the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into this compound's potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the investigation of numerous natural compounds. This compound, a bis-catechol polyphenol, has emerged as a promising candidate due to its potent cytotoxic activities.[1] Derived from the hydrolysis of the non-toxic pro-drug hypoxoside, this compound exerts its effects through a multi-faceted approach, targeting fundamental cellular processes in cancer cells.[2][3] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on the core cellular and molecular events that lead to cancer cell death.

Cytotoxicity of this compound in Cancer Cell Lines

This compound has shown a dose-dependent cytotoxic effect on a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | [4] |

| HT-29 | Colorectal Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | [4] |

| MCF-7 | Breast Adenocarcinoma | ~13-29 | ~41-91 | Not Specified | |

| H460 | Lung Carcinoma | Not Specified | 15.1 ± 1.2 | Not Specified | |

| A549 | Lung Carcinoma | Not Specified | 20.3 ± 1.8 | Not Specified | |

| BL6 | Mouse Melanoma | 10 | ~31.6 | Not Specified |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The IC50 values highlight the potent cytotoxic activity of this compound across different cancer types. The conversion to µM is based on a molecular weight of 316.3 g/mol for this compound.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound's primary mechanism for inducing cancer cell death involves the concurrent instigation of apoptosis and cell cycle arrest. These two processes are intricately linked and are orchestrated by a complex network of signaling molecules.

Apoptosis Induction

This compound triggers programmed cell death, or apoptosis, through the intrinsic pathway. This is characterized by the activation of key executioner caspases, specifically caspase-3 and caspase-7. In cell lines lacking functional caspase-3, such as MCF-7, the activation of caspase-7 is still observed, indicating a redundant mechanism to ensure apoptotic execution. The induction of apoptosis is further confirmed by the observation of DNA fragmentation.

A critical event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS). This oxidative stress is believed to be a key upstream event that initiates the apoptotic cascade.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily in the S-phase or at the late G1/early S-phase transition. A key mediator of this cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1). p21 plays a crucial role in blocking the activity of cyclin-CDK complexes that are necessary for cell cycle progression.

Furthermore, this compound has been shown to induce endoreduplication, a process where cells undergo DNA replication without subsequent mitosis, leading to polyploidy. This aberrant cell cycle event can be a precursor to apoptosis.

Key Signaling Pathways Modulated by this compound

The pro-apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to modulate several critical intracellular signaling pathways.

The p53-p21 Pathway

In cancer cells with wild-type p53, this compound treatment leads to the activation of p53. Activated p53 then transcriptionally upregulates its downstream target, p21, which in turn mediates cell cycle arrest. This p53-dependent activation of p21 is a crucial component of this compound's anticancer mechanism, particularly in cancer stem-like cells.

Caption: this compound-induced p53-p21 signaling pathway.

The PI3K/Akt and Bcl-2 Survival Pathway

Interestingly, studies have also reported an increase in the phosphorylation of Akt (pAkt) and Bcl-2 (pBcl-2) following this compound treatment. The PI3K/Akt pathway is a major pro-survival pathway, and Bcl-2 is a key anti-apoptotic protein. The phosphorylation of Akt typically promotes cell survival, while the phosphorylation of Bcl-2 can have dual roles, sometimes promoting and at other times inhibiting its anti-apoptotic function depending on the specific phosphorylation sites and the cellular context.

The observed increase in pAkt and pBcl-2 in the presence of this compound-induced apoptosis suggests a complex interplay between pro-survival and pro-death signals. It is hypothesized that the activation of these survival pathways may be an initial cellular stress response that is ultimately overwhelmed by the potent pro-apoptotic signals triggered by this compound, such as ROS generation and caspase activation. It is also possible that the specific phosphorylation of Bcl-2 induced by this compound, potentially mediated by stress-activated kinases like JNK, leads to its inactivation, thereby promoting apoptosis.

Caption: Proposed signaling pathways involving Akt and Bcl-2.

Effects on Cancer Stem-Like Cells

This compound has shown selective activity against cancer stem-like cells (CSCs). In human teratocarcinomal cancer stem-like cells, this compound's effects were found to be dependent on the presence of wild-type p53. Treatment with this compound led to a downregulation of key stemness factors, including Oct4, Nanog, and Sox2, which are crucial for maintaining the self-renewal and pluripotency of CSCs. This suggests that this compound can target the subpopulation of cancer cells responsible for tumor initiation and recurrence.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Cells are treated with this compound at the desired concentration and for the specified time. Both adherent and floating cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Fixation: Following treatment with this compound, cells are harvested and fixed in ice-cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound exhibits potent anticancer activity through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the p53-p21 and PI3K/Akt pathways, and is often initiated by the generation of reactive oxygen species. Furthermore, its ability to target cancer stem-like cells highlights its potential to address tumor recurrence and metastasis.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further clarifying the complex interplay between the pro-survival and pro-death signals it elicits. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more metabolically stable analogs of this compound could also enhance its therapeutic potential. A deeper understanding of its mechanism of action will be instrumental in advancing this compound as a viable candidate for cancer therapy.

References

The Origin and Bioactivity of Rooperol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rooperol, a potent bis-catechol natural product, has garnered significant scientific interest for its pronounced anticancer and antioxidant properties. This technical guide provides an in-depth exploration of the origin of this compound, its biochemical derivation, and its mechanism of action in cancer cell lines. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its cytotoxic efficacy. Furthermore, this document illustrates the involved biological signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Origin and Synthesis of this compound

This compound is a naturally occurring compound derived from the corms of the African potato, primarily from the plant species Hypoxis hemerocallidea and Hypoxis rooperi.[1][2][3][4] It is not directly present in the plant in its active form. Instead, it exists as a precursor glycoside called hypoxoside .[5]

Natural Isolation and Enzymatic Conversion

The primary bioactive compound isolated from Hypoxis species is hypoxoside. In the human gut, hypoxoside is hydrolyzed by the enzyme β-glucosidase, which cleaves the glucose moieties to yield the biologically active aglycone, this compound. This enzymatic conversion is a critical step for the manifestation of this compound's pharmacological effects.

Chemical Synthesis

Several total synthesis routes for this compound and its analogues have been developed to enable further investigation of its biological activities and to create more metabolically stable derivatives. A key strategy in a scalable synthesis involves a Pd-catalyzed decarboxylative coupling reaction. These synthetic approaches are crucial for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, indicating its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | 13 - 29 | |

| MCF-7 | Breast Adenocarcinoma | 13 - 29 | |

| HT29 | Colorectal Adenocarcinoma | 13 - 29 | |

| U937 | Histiocytic Lymphoma | Not specified | |

| H460 | Lung Carcinoma | Not specified | |

| A549 | Lung Carcinoma | Not specified |

Signaling Pathways in this compound-Induced Apoptosis

Studies have elucidated that this compound's induction of apoptosis in cancer cells involves the modulation of several key signaling proteins. Treatment with this compound leads to an increase in the levels of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest. Furthermore, this compound influences the Akt/Bcl-2 survival pathway by increasing the phosphorylation of both Akt and Bcl-2. This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leading to programmed cell death.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer activity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

References

The Prodrug-Active Agent Relationship of Hypoxoside and Rooperol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical relationship between hypoxoside, a naturally occurring norlignan diglucoside, and its aglycone, rooperol. Hypoxoside, predominantly found in the corms of the African potato (Hypoxis hemerocallidea), is a biologically inactive prodrug that undergoes enzymatic conversion to the pharmacologically active this compound. This conversion, primarily mediated by β-glucosidases in the gastrointestinal tract, unlocks a spectrum of therapeutic activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This document details the chemical structures, extraction and conversion protocols, quantitative data on biological activities, and the key signaling pathways modulated by this compound.

Introduction

The use of natural products in drug discovery remains a vital avenue for identifying novel therapeutic agents. Hypoxis hemerocallidea, commonly known as the African potato, has a long history of use in traditional African medicine for various ailments.[1] Scientific investigation has identified hypoxoside as a major bioactive constituent of the plant's corms.[2] However, the therapeutic efficacy of Hypoxis extracts is not attributed to hypoxoside itself, but rather to its metabolite, this compound.[3][4]

Hypoxoside is a diglucoside, meaning it has two glucose molecules attached to its core structure.[5] In this form, it is pharmacologically inactive. Upon ingestion, intestinal β-glucosidases hydrolyze the glycosidic bonds, cleaving off the glucose units to release the aglycone, this compound. This biotransformation is a critical activation step, converting the inert prodrug into a potent bioactive compound. This compound has demonstrated significant promise in preclinical studies, exhibiting cytotoxicity against various cancer cell lines and modulating key inflammatory and oxidative stress pathways. This guide will provide a comprehensive technical overview of the chemistry, biochemistry, and pharmacology of the hypoxoside-rooperol relationship.

Chemical Structures

The chemical structures of hypoxoside and this compound are fundamental to understanding their properties and interaction.

Hypoxoside: (E)-1,5-bis(4'-β-D-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne

-

Molecular Formula: C₂₉H₃₄O₁₄

-

Key Features: A central pent-4-en-1-yne core linking two substituted phenyl rings. Each phenyl ring is attached to a glucose molecule via a β-glycosidic bond.

This compound: 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol

-

Molecular Formula: C₁₇H₁₄O₄

-

Key Features: The aglycone of hypoxoside, with the glucose moieties removed, exposing two catechol groups (ortho-dihydroxybenzene). These catechol groups are crucial for its biological activity.

The Conversion of Hypoxoside to this compound: An Enzymatic Hydrolysis

The transformation of hypoxoside to this compound is a classic example of enzymatic activation of a prodrug. The process is a hydrolysis reaction catalyzed by β-glucosidases.

This conversion primarily occurs in the colon, where bacterial β-glucosidases are abundant. This site-specific activation is a key aspect of hypoxoside's pharmacokinetic profile.

Experimental Protocols

Extraction of Hypoxoside from Hypoxis hemerocallidea

This protocol outlines a general method for the extraction of hypoxoside from the corms of H. hemerocallidea.

Materials:

-

Fresh or dried corms of H. hemerocallidea

-

Methanol or ethanol (analytical grade)

-

Blender or grinder

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Preparation of Plant Material: Wash fresh corms thoroughly to remove any soil and debris. Chop the corms into small pieces. If using dried corms, grind them into a fine powder.

-

Extraction: Macerate the prepared plant material in methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional shaking. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

-

Drying: The concentrated extract can be further dried to a powder using a freeze-dryer or in a vacuum oven.

-

Purification (Optional): For obtaining pure hypoxoside, the crude extract can be subjected to further chromatographic purification techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

Enzymatic Conversion of Hypoxoside to this compound

This protocol describes the in vitro conversion of purified hypoxoside to this compound using β-glucosidase.

Materials:

-

Purified hypoxoside

-

β-glucosidase (from almonds or a microbial source)

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve a known amount of hypoxoside in the sodium acetate buffer. The optimal pH for many β-glucosidases is in the acidic range (pH 4.0-6.0).

-

Enzyme Addition: Add β-glucosidase to the hypoxoside solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific β-glucosidase used, typically between 37°C and 60°C, for several hours to overnight. Monitor the reaction progress by TLC or HPLC.

-

Extraction of this compound: After the reaction is complete, extract the this compound from the aqueous solution using ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Purification (Optional): The crude this compound can be further purified by column chromatography or preparative HPLC.

Quantitative Data

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 13 - 18 | |

| HT-29 | Colon Adenocarcinoma | ~29 | |

| MCF-7 | Breast Adenocarcinoma | 13 - 24.2 | |

| A549 | Lung Carcinoma | 36.6 x 10⁻³ - 36.0 x 10⁻² | |

| DU-145 | Prostate Carcinoma | 122.7 - 126.2 | |

| WM2664 | Melanoma | 155.1 - 229.3 | |

| BL6 | Mouse Melanoma | 10 |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Anti-inflammatory and Antioxidant Activity of this compound

This compound exhibits potent anti-inflammatory and antioxidant properties.

| Activity | Assay | Key Findings | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | Significantly increased NO production in U937 cells. | |

| Reactive Oxygen Species (ROS) Production | Significantly increased ROS production in U937 cells. | ||

| Antioxidant | Ferric Reducing Ability of Plasma (FRAP) | Similar or greater antioxidant potential than ascorbic acid. | |

| Superoxide Anion Scavenging | Significantly scavenged superoxide anions. | ||

| Lipid Peroxidation Inhibition | Reduced quinolinic acid-induced lipid peroxidation. |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to apoptosis and inflammation.

Pro-Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells through a multi-faceted mechanism involving the intrinsic mitochondrial pathway.

This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn activates the tumor suppressor protein p53. Activated p53 promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which subsequently activates caspase-9 and the executioner caspases-3 and -7, culminating in apoptosis.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are, at least in part, mediated through the modulation of the NF-κB signaling pathway.

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the production of inflammatory mediators.

Conclusion

The relationship between hypoxoside and this compound is a compelling example of a naturally occurring prodrug system. The conversion of the inactive glycoside, hypoxoside, into the potent, biologically active aglycone, this compound, is a critical step for its therapeutic effects. This technical guide has provided a detailed overview of their chemical properties, methods for their extraction and interconversion, quantitative data on their biological activities, and the molecular pathways through which this compound exerts its anticancer and anti-inflammatory effects. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds. Further research into the optimization of this compound delivery and its clinical efficacy is warranted.

References

Unveiling the Pharmacological Potential of Hypoxis hemerocallidea: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxis hemerocallidea, commonly known as the African Potato, is a plant with a rich history in traditional African medicine. Modern scientific inquiry has begun to validate its ethnobotanical uses, revealing a spectrum of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of Hypoxis hemerocallidea extracts, with a focus on their antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key bioassays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Hypoxis hemerocallidea is a tuberous flowering plant belonging to the Hypoxidaceae family, native to Southern Africa.[1] Traditionally, its corm (the "potato") has been used to treat a variety of ailments, including urinary tract infections, prostate hypertrophy, and inflammatory conditions, and as an immune booster.[1][2] The primary bioactive constituents responsible for these effects are believed to be hypoxoside, a norlignan glycoside, and its active aglycone, rooperol.[3] Hypoxoside itself is largely inactive but is converted to the biologically potent this compound by β-glucosidases in the gut.[3] This guide synthesizes the current scientific literature on the biological activities of H. hemerocallidea extracts and their active compounds.

Phytochemical Profile

The medicinal properties of Hypoxis hemerocallidea are attributed to a range of phytochemicals, with hypoxoside being the most prominent. Other significant compounds include phytosterols such as β-sitosterol and its glucoside, campesterol, and stigmasterol. The plant also contains terpenoids, saponins, cardiac glycosides, tannins, and reducing sugars. The concentration of these compounds, particularly hypoxoside, can vary depending on the age of the corm and the season of harvest.

Biological Activities: Quantitative Data

The following tables summarize the quantitative data on the biological activities of Hypoxis hemerocallidea extracts and its active compound, this compound.

Table 1: Antimicrobial Activity of Hypoxis hemerocallidea Extracts

| Extract Type | Microorganism | Assay | Result (MIC in mg/mL) | Reference |

| Ethanolic (Fresh Leaves) | Enterococcus faecalis | Micro-dilution | < 0.63 | |

| Ethanolic (Fresh Leaves) | Escherichia coli | Micro-dilution | < 0.63 | |

| Ethanolic (Fresh Leaves) | Pseudomonas aeruginosa | Micro-dilution | < 0.63 | |

| Ethanolic (Fresh Leaves) | Staphylococcus aureus | Micro-dilution | < 0.63 |

Table 2: Antioxidant Activity of Hypoxis hemerocallidea Extracts and this compound

| Sample | Assay | Result (IC50) | Reference |

| This compound | DPPH | Not Specified | |

| H. hemerocallidea Aqueous Extract | DPPH | Not Specified | |

| This compound | FRAP | Similar or greater than ascorbic acid |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay | Result (IC50 in µg/mL) | Reference |

| HeLa (Cervical Cancer) | MTT | 13 - 29 | |

| MCF-7 (Breast Cancer) | MTT | 13 - 29 | |

| HT-29 (Colon Cancer) | MTT | 13 - 29 | |

| HeLa (Cervical Adenocarcinoma) | MTT | ~18 µM | |

| H460 (Lung Carcinoma) | MTT | >18 µM | |

| A549 (Lung Carcinoma) | MTT | >18 µM |

Table 4: Antidiabetic Activity of Hypoxis hemerocallidea Aqueous Extract in a Streptozotocin-Induced Diabetic Rat Model

| Dosage | Parameter | Result | Reference |

| 50-800 mg/kg (p.o.) | Blood Glucose | Dose-dependent, significant reduction | |

| 200 mg/kg (p.o.) | Blood Glucose | Significant reduction | |

| 800 mg/kg (p.o.) | Blood Glucose | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Hypoxis hemerocallidea Extracts

A general procedure for preparing extracts for bioassays involves the following steps:

-

Collection and Preparation of Plant Material: Fresh corms of H. hemerocallidea are washed, chopped into small pieces, and either used fresh or oven-dried at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent (e.g., ethanol, methanol, water, or acetone) using methods such as maceration, soxhlet extraction, or sonication. The ratio of plant material to solvent and the extraction time are critical parameters to be optimized and recorded.

-

Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to isolate compounds with different chemical properties.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution of the Extract: The plant extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assays

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the plant extract are added to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is then determined.

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl3) solution.

-

Reaction Mixture: The plant extract is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specific time.

-

Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4 or Trolox).

Anti-inflammatory Activity Assay: Egg Albumin-Induced Paw Edema in Rats

-

Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the plant extract).

-

Administration of Test Substances: The plant extract or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of fresh egg albumin) is injected into the sub-plantar surface of the rat's hind paw.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 30, 60, 120, and 180 minutes) after the injection of the phlogistic agent using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Antidiabetic Activity Assay: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Animal Groups: Diabetic rats are divided into control, standard (e.g., glibenclamide), and test groups (receiving different doses of the plant extract).

-

Treatment: The plant extract or standard drug is administered daily for a specific period (e.g., 21 days).

-

Measurement of Blood Glucose: Fasting blood glucose levels are measured at regular intervals throughout the study.

-

Other Parameters: At the end of the study, other relevant parameters such as body weight, serum lipid profile, and histopathology of the pancreas can be assessed.

Signaling Pathways and Mechanisms of Action

The biological activities of H. hemerocallidea are primarily mediated by its active compound, this compound. The following diagrams illustrate the key signaling pathways and workflows.

Caption: Bioactivation pathway of hypoxoside.

Caption: General workflow for bioactivity screening.

Caption: Anticancer signaling pathway of this compound.

References

- 1. Hypoxis hemerocallidea | PlantZAfrica [pza.sanbi.org]

- 2. Diversity and Conservation through Cultivation of Hypoxis in Africa—A Case Study of Hypoxis hemerocallidea | MDPI [mdpi.com]

- 3. African potato (Hypoxis hemerocallidea): a systematic review of its chemistry, pharmacology and ethno medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

Rooperol: A Technical Guide to its Structure, Chemical Properties, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rooperol, a bis-catechol compound derived from the African potato (Hypoxis hemerocallidea), has garnered significant scientific interest for its pronounced biological activities, particularly its anticancer and antioxidant properties. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its synthesis and the characterization of its properties. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, supported by visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol, is a symmetrical molecule characterized by two catechol rings linked by a five-carbon chain containing a double and a triple bond.[1] This unique structure underpins its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[(E)-5-(3,4-dihydroxyphenyl)pent-1-en-4-ynyl]benzene-1,2-diol | [1] |

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| Appearance | Amorphous solid | Inferred from synthesis protocols |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO)[2] | Inferred from experimental use |

| pKa | Not explicitly reported |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data not available in a structured format | |

| ¹³C NMR | Data not available in a structured format | |

| Mass Spectrometry (m/z) | Data not available in a structured format | |

| UV-Vis Absorption | Data not available in a structured format |

Experimental Protocols

Scalable Synthesis of this compound

A general and scalable synthesis for this compound has been developed, which is crucial for enabling further biological and pharmacological studies. The synthesis involves a multi-step process, with a key step being a Pd-catalyzed decarboxylative coupling.

Experimental Workflow for this compound Synthesis

Detailed Protocol:

The synthesis commences with a protected 3,4-dihydroxybenzaldehyde. A Wittig reaction is performed to introduce the alkene moiety, followed by reduction to the corresponding alcohol. In a parallel sequence, the aldehyde undergoes Corey-Fuchs alkynylation, followed by carboxylation to yield the propiolic acid. The key Pd-catalyzed decarboxylative coupling reaction joins these two fragments. The final step involves the deprotection of the catechol groups to yield this compound. For specific reagents, reaction conditions, and purification methods, refer to the detailed procedures outlined by Schwartz et al. (2022).

Determination of Physicochemical Properties

Standard analytical techniques are employed to characterize the physicochemical properties of synthesized this compound.

Melting Point Determination:

A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The sample is heated at a steady rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.

Solubility Assessment:

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved this compound is quantified, typically by UV-Vis spectroscopy or HPLC.

pKa Determination:

The acid dissociation constants (pKa) of the phenolic hydroxyl groups can be determined by potentiometric or spectrophotometric titration. A solution of this compound is titrated with a standard solution of a strong base, and the pH is monitored. The pKa values are calculated from the titration curve.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide further structural information.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol) is recorded to determine the wavelengths of maximum absorption (λmax), which is characteristic of its chromophoric system.

Signaling Pathways and Biological Activity

This compound exhibits significant biological activity, primarily as an anticancer and antioxidant agent. These effects are mediated through its interaction with specific cellular signaling pathways.

Anticancer Activity: ROS-p53-Mediated Apoptosis

This compound's anticancer effects are notably linked to its ability to induce apoptosis in cancer cells through a pathway involving Reactive Oxygen Species (ROS) and the tumor suppressor protein p53.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress, in turn, activates the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.

Experimental Workflow for Elucidating the Anticancer Pathway

Antioxidant Activity

The catechol moieties in this compound's structure are key to its antioxidant properties. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant capacity of this compound has been demonstrated in various in vitro assays.

Logical Relationship of this compound's Antioxidant Action

Conclusion

This compound is a promising natural product with well-defined anticancer and antioxidant activities. Its chemical structure, characterized by two catechol rings, is central to its biological function. The scalable synthesis of this compound opens avenues for its further investigation and potential development as a therapeutic agent. Understanding its detailed physicochemical properties and the intricate signaling pathways it modulates is critical for advancing its application in research and drug development. This technical guide provides a foundational resource for professionals engaged in the study of this remarkable molecule.

References

In Vitro Antioxidant Capacity of Rooperol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rooperol, the aglycone of hypoxoside, is a norlignan dicatechol found in the corms and rhizomes of the African potato (Hypoxis hemerocallidea). Traditionally used in African medicine for a variety of ailments, modern scientific inquiry has focused on its potential pharmacological activities, including its notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols for common antioxidant assays, and visualizing its mechanistic pathways.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While direct comparative studies with standardized reporting values like IC50 are not extensively available in the public domain for all assays, existing literature consistently indicates that this compound possesses significant antioxidant potential, often comparable to or exceeding that of well-known antioxidants like ascorbic acid.

| Assay | Method Principle | Result for this compound | Standard Compound | Reference |

| FRAP | Ferric Reducing Antioxidant Power | Demonstrated significantly greater ferric reducing activity than ascorbic acid at concentrations of 8, 16, and 32 mg/ml.[1] Similar or greater antioxidant potential than ascorbic acid was also reported at a concentration of 20 μg/mL.[2] | Ascorbic Acid | [1][2] |

| TBARS | Thiobarbituric Acid Reactive Substances (Inhibition of Lipid Peroxidation) | Reduced quinolinic acid-induced lipid peroxidation in rat liver homogenates.[3] | Not Specified | |

| Superoxide Radical Scavenging | Nitroblue Tetrazolium Assay | Significantly scavenged the superoxide anion at pharmacological doses. | Not Specified | |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl Radical Scavenging | Screened for activity, but specific IC50 values are not readily available in the cited literature. | Not Specified | |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging | Data not available in the reviewed literature. | - | - |

| ORAC | Oxygen Radical Absorbance Capacity | Data not available in the reviewed literature. | - | - |

Note: The lack of standardized quantitative data (e.g., IC50 values) for this compound across all major antioxidant assays in publicly accessible literature highlights a gap in the current research landscape.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction: In a 96-well microplate or test tubes, add a specific volume of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: A small volume of the this compound solution is added to the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Sample Preparation: Prepare different concentrations of this compound.

-

Reaction: A small volume of the this compound solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄ or ascorbic acid. The results are expressed as mmol Fe²⁺ equivalents per gram of sample or as ascorbic acid equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (e.g., Trolox).

-

Reaction Setup: In a black 96-well microplate, add the fluorescent probe, the this compound sample or standard, and buffer.

-

Incubation: The plate is incubated at 37°C.

-

Initiation: The reaction is initiated by adding the AAPH solution.

-

Measurement: The fluorescence is monitored kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter of sample.

Antioxidant Mechanism of this compound

The antioxidant activity of this compound is primarily attributed to its dicatechol structure, which enables it to effectively scavenge free radicals through multiple mechanisms. The primary mechanisms are understood to be Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). The dominant mechanism is influenced by the polarity of the surrounding medium.

-

In non-polar environments: The Hydrogen Atom Transfer (HAT) mechanism is favored. This compound donates a hydrogen atom from one of its phenolic hydroxyl groups or even a C-H group to a free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance.

-

In polar environments: The Sequential Proton Loss Electron Transfer (SPLET) mechanism becomes more prominent. In this pathway, a phenolic proton is first transferred to the solvent, forming a phenoxide anion. This anion then readily donates an electron to the free radical.

The catechol moieties of this compound can undergo a double step-wise mechanism to trap free radicals, further enhancing its antioxidant capacity.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of a compound like this compound is depicted below.

Conclusion

This compound exhibits significant in vitro antioxidant activity, primarily through hydrogen atom transfer and sequential proton loss electron transfer mechanisms. Its potency, as demonstrated in FRAP and superoxide scavenging assays, is comparable to or greater than that of ascorbic acid. However, a comprehensive quantitative evaluation of this compound's antioxidant capacity across a wider range of standardized assays, particularly DPPH and ABTS, is warranted to fully elucidate its potential as a therapeutic antioxidant agent. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Rooperol: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rooperol, the aglycone of hypoxoside isolated from the corms of Hypoxis hemerocallidea (African Potato), has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the signaling cascades and workflows to support further research and drug development efforts in the field of inflammation. While this compound's impact on nitric oxide production and the NF-κB pathway is documented, its precise quantitative effects on pro-inflammatory cytokines and the MAPK and JAK/STAT signaling pathways remain an area for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1] Understanding its mechanisms of action at the molecular level is crucial for its development as a therapeutic agent. This guide delves into the core signaling pathways modulated by this compound in its attenuation of the inflammatory response.

Core Anti-Inflammatory Mechanisms

This compound's anti-inflammatory effects are multifaceted, primarily revolving around its antioxidant properties and its ability to modulate key inflammatory mediators and signaling pathways.

Antioxidant Activity and Modulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

This compound exhibits potent antioxidant activity, which is intrinsically linked to its anti-inflammatory capacity. It has been shown to modulate the production of ROS and NO, key signaling molecules in the inflammatory process. While some studies suggest this compound increases ROS and NO production in immune cells as a possible mode of its anti-inflammatory and immunomodulatory activity, other reports indicate its derivatives inhibit the production of pro-inflammatory mediators.[1][2]

Inhibition of Pro-Inflammatory Enzymes and Cytokines

This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[3] Furthermore, derivatives of this compound have been noted to inhibit the production of several pro-inflammatory interleukins in stimulated human macrophages.[1] However, specific IC50 values for the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 by this compound are not extensively documented in the available literature.

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Evidence suggests that this compound can inhibit the activation of the NF-κB pathway. This inhibition is likely achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. While some natural compounds have been shown to inhibit MAPK signaling, direct evidence and quantitative data detailing this compound's effects on the phosphorylation of p38, JNK, or ERK are currently lacking in the scientific literature. Further research is required to elucidate this compound's potential role in modulating these pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation. Similar to the MAPK pathway, there is a paucity of direct, quantitative evidence demonstrating this compound's ability to inhibit the phosphorylation of JAKs or STATs (e.g., STAT3). This represents a significant knowledge gap and a promising avenue for future research into this compound's anti-inflammatory mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound. It is important to note the significant gaps in the literature regarding its effects on pro-inflammatory cytokines and specific signaling pathways.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Mediator | Assay System | Effective Concentration / IC50 | Reference |

| Respiratory Burst | Human and rat leukocytes and macrophages | 1-10 µM | |

| Nitric Oxide (NO) | Rat alveolar macrophages | Corresponded well with 1-10 µM | |

| COX-1 | In vitro prostaglandin biosynthesis | IC50: 29.8 ± 1.9 µM | |

| COX-2 | In vitro prostaglandin biosynthesis | IC50: 56.5 ± 5.6 µM | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Data Not Available | Data Not Available | - |

Table 2: Effects of this compound on Anti-Inflammatory Signaling Pathways

| Pathway | Target | Effect | Quantitative Data | Reference |

| NF-κB | IKK (postulated) | Inhibition of activation | Specific IC50 not available | |

| MAPK (p38, JNK, ERK) | Phosphorylation | Data Not Available | Data Not Available | - |

| JAK/STAT | Phosphorylation of STAT3 | Data Not Available | Data Not Available | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound and determine appropriate concentrations for subsequent in vitro assays.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

-

Sample Collection: Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Addition: Add standards and cell culture supernatants to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP) to induce a color change.

-

Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Quantification: Calculate the cytokine concentration from a standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.

Protocol:

-

Cell Lysis: Lyse treated cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., anti-phospho-p65, anti-p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its antioxidant activity and its modulation of the NF-κB signaling pathway and COX enzymes. However, this technical guide also highlights critical gaps in the current understanding of its mechanism of action. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Quantitative analysis of cytokine inhibition: Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Elucidation of MAPK and JAK/STAT pathway involvement: Conducting detailed studies, including Western blot analysis, to investigate and quantify the effects of this compound on the phosphorylation of key proteins in the MAPK and JAK/STAT signaling cascades.

-

In vivo studies: Performing comprehensive in vivo studies using animal models of inflammation to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.

Addressing these research questions will provide a more complete picture of this compound's anti-inflammatory properties and pave the way for its potential development as a novel anti-inflammatory therapeutic.

References

Unveiling the Therapeutic Promise of Rooperol: An In-depth Technical Guide to Early Research

For Immediate Release

This technical whitepaper provides a comprehensive overview of the foundational preclinical research into the therapeutic potential of Rooperol, a norlignan derivative originating from the plant genus Hypoxis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on this compound's early-stage evaluation as a potential therapeutic agent. The guide details its multifaceted biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Executive Summary

This compound, the aglycone of the naturally occurring glycoside hypoxoside, has emerged as a compound of significant interest in ethnopharmacology and modern drug discovery.[1] Early in vitro and preclinical studies have demonstrated its potent biological activities, which are activated upon the enzymatic conversion of its parent compound, hypoxoside, by β-glucosidase in the gut.[2][3] This guide synthesizes the early research findings, focusing on the cytotoxic, immunomodulatory, and antioxidant capacities of this compound, providing a foundational understanding for future investigation and development.

Anti-Cancer Activity

This compound has shown significant cytotoxic effects against a range of cancer cell lines.[4] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, indicating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Adenocarcinoma | ~13-29 | |

| HT-29 | Colorectal Adenocarcinoma | ~13-29 | |

| MCF-7 | Breast Adenocarcinoma | ~13-29 | |

| H460 | Lung Carcinoma | Not specified | |

| A549 | Lung Carcinoma | Not specified | |

| BL6 | Mouse Melanoma | 10 |

Experimental Protocols

2.2.1 Cell Viability Assessment (MTT Assay)

-

Cell Lines: HeLa, HT-29, MCF-7, U937.

-

Treatment: Cells were exposed to varying concentrations of this compound to determine the IC50 values.

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to measure cell viability by assessing the metabolic activity of the cells.

2.2.2 Cell Cycle Analysis

-

Method: Flow cytometry with propidium iodide (PI) staining was employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Findings: this compound was found to induce cell cycle arrest in the late G1 and/or early S phases. In some cell lines, such as MCF7, HT29, and HeLa, S-phase arrest and endoreduplication were observed.

2.2.3 Apoptosis Detection

-

Methods:

-

Annexin V-FITC/PI Staining: Used to differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity: Activation of caspase-3 and/or caspase-7 was measured to confirm the induction of apoptosis.

-

DNA Fragmentation: Analysis of DNA fragmentation patterns, a hallmark of apoptosis.

-

Morphological Analysis: Light and electron microscopy were used to observe apoptotic features such as cell blebbing, apoptotic body formation, and cytoplasmic vacuolization.

-

Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are mediated through the modulation of key signaling molecules. Research indicates an increase in the levels of the cell cycle inhibitor p21(Waf1/Cip1), as well as alterations in the levels of pAkt and pBcl-2, culminating in the activation of executioner caspases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell survival or apoptosis: this compound's role as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Scalable Synthesis and Cancer Cell Cytotoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity of Rooperol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity of Rooperol. Detailed protocols for key assays are provided, along with summarized data and a diagram of the implicated signaling pathway.

Introduction

This compound, the aglycone of hypoxoside isolated from the African potato (Hypoxis hemerocallidea), has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1][2] It is formed from the non-toxic hypoxoside by the action of β-glucosidase.[3] Studies indicate that this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for anticancer research.[1][3] This document outlines the protocols for assessing this compound's cytotoxicity and summarizes its effects on different cell lines.

Data Presentation

The cytotoxic activity of this compound has been evaluated in several cancer cell lines, with IC50 values determined primarily through the MTT assay.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (hrs) | Assay |

| HeLa | Cervical Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |

| HT-29 | Colorectal Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |

| MCF-7 | Breast Adenocarcinoma | ~13-29 | Not specified | 48 | MTT |

| U937 | Histiocytic Lymphoma | Not specified | Not specified | Not specified | Not specified |

| H460 | Lung Carcinoma | Not specified | ~25.5 | Not specified | MTT |

| A549 | Lung Carcinoma | Not specified | ~30.4 | Not specified | MTT |

Note: The IC50 values for HeLa, HT-29, and MCF-7 were reported as a range in one study. The IC50 values for H460 and A549 were derived from graphical data in another study and are approximate.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's cytotoxicity are provided below.

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.25% (v/v) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Treated and untreated cells

-

1X Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Following treatment with this compound (e.g., at IC50 concentration for 48 hours), collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cytotoxicity Assessment using LDH Release Assay

This assay quantifies plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

LDH Cytotoxicity Assay Kit

-

Treated and untreated cells in a 96-well plate

-

Lysis solution (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate (if cells are in suspension) or directly collect the supernatant.

-

Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Controls: Prepare a background control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis solution for 45 minutes).

-

Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway